3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone
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Overview
Description
3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone is a heterocyclic compound that features a thioxo group and an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone typically involves the reaction of 3,4-dimethylphenyl isothiocyanate with N-methylglycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazolidinone ring can be reduced to form a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. The imidazolidinone ring can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dimethylphenyl)-1-methyl-2-oxo-4-imidazolidinone: Similar structure but with an oxo group instead of a thioxo group.
3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-thiazolidinone: Similar structure but with a thiazolidinone ring instead of an imidazolidinone ring.
Uniqueness
3-(3,4-dimethylphenyl)-1-methyl-2-thioxo-4-imidazolidinone is unique due to the presence of both a thioxo group and an imidazolidinone ring, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-4-5-10(6-9(8)2)14-11(15)7-13(3)12(14)16/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAVZKGJIBQOGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CN(C2=S)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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